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Cat. No.: B13714336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluorescently labeled antibodies are indispensable tools in a wide array of research and

diagnostic applications, including flow cytometry, immunohistochemistry, and immunoassays.

The choice of fluorophore and the conjugation chemistry are critical factors that determine the

sensitivity, specificity, and reproducibility of these assays. BDP TMR (BODIPY™ TMR) is a

bright and photostable fluorophore with spectral properties similar to tetramethylrhodamine

(TAMRA). Its azide derivative, BDP TMR azide, offers a versatile handle for covalent

attachment to biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction.

This document provides detailed protocols and technical information for the successful

conjugation of BDP TMR azide to antibodies.

BDP TMR is a borondipyrromethene fluorophore with excitation and emission wavelengths that

align with the TAMRA dye channels.[1] This dye possesses a long fluorescence lifetime,

making it particularly useful for fluorescence polarization measurements.[1][2] BDP TMR azide
is a derivative that allows for its use in copper-catalyzed Click Chemistry reactions with

alkynes, DBCO, and BCN.[3]

Key Properties of BDP TMR Azide
A summary of the key quantitative properties of BDP TMR azide is presented in the table

below for easy reference.
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Property Value Reference

Molecular Weight 480.3 g/mol [3]

Excitation Maximum (λex) 545 nm

Emission Maximum (λem) 570 nm

Fluorescence Quantum Yield 0.95

Solubility
Soluble in alcohols, DMF,

DMSO

Storage Conditions -20°C in the dark

Experimental Protocols
The conjugation of BDP TMR azide to an antibody is a two-step process. First, the antibody is

modified to introduce a dibenzocyclooctyne (DBCO) group, which will then react with the azide

group of the BDP TMR dye in a copper-free click chemistry reaction.

Part 1: Antibody Modification with DBCO-NHS Ester
This protocol describes the modification of an antibody with a DBCO-NHS ester to prepare it for

conjugation with BDP TMR azide.

Materials:

Antibody of interest (free of BSA and other stabilizing proteins)

DBCO-PEG4-NHS Ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Spin Desalting Columns (e.g., Sephadex G-25)

Microcentrifuge
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Procedure:

Antibody Preparation:

If the antibody solution contains stabilizers like BSA or gelatin, they must be removed. This

can be achieved using an antibody purification kit (e.g., Melon™ Gel).

The antibody should be in a buffer free of primary amines (e.g., Tris) and at a

concentration of 2-10 mg/mL in 1X PBS, pH 7.2-7.4. If the concentration is too low, the

antibody should be concentrated using a centrifugal filter unit (e.g., Amicon Ultra).

Prepare DBCO-NHS Ester Solution:

Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in

anhydrous DMF or DMSO.

Conjugation Reaction:

Add a 10-20 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody

solution.

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking.

Purification of DBCO-modified Antibody:

Remove the excess, unreacted DBCO-NHS ester using a spin desalting column.

Prepare the desalting column by centrifuging at 1,000 x g for 2 minutes to remove the

storage buffer.

Load the reaction mixture onto the center of the column.

Centrifuge the column at 1,000 x g for 5 minutes to collect the purified, DBCO-modified

antibody.

Part 2: Click Chemistry Reaction with BDP TMR Azide
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This protocol details the copper-free click chemistry reaction between the DBCO-modified

antibody and BDP TMR azide.

Materials:

DBCO-modified antibody (from Part 1)

BDP TMR azide

Anhydrous DMSO

Reaction Buffer: 1X PBS, pH 7.2-7.4

Spin Desalting Columns or other purification system (e.g., HPLC)

Procedure:

Prepare BDP TMR Azide Solution:

Prepare a 10 mM stock solution of BDP TMR azide in anhydrous DMSO.

Click Chemistry Reaction:

Add a 2-4 fold molar excess of the 10 mM BDP TMR azide solution to the DBCO-modified

antibody.

Incubate the reaction mixture overnight at 4°C with gentle shaking.

Purification of the BDP TMR-labeled Antibody:

Purify the antibody-dye conjugate from unreacted BDP TMR azide using a spin desalting

column as described in Part 1, Step 4. Alternatively, for higher purity, size-exclusion

chromatography (SEC) or other HPLC methods can be employed.

Characterization of the Conjugate: Calculating the
Degree of Labeling (DOL)
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The Degree of Labeling (DOL), or Dye-to-Antibody Ratio, is a critical parameter to determine

the success of the conjugation reaction. An optimal DOL is typically between 2 and 10 for most

antibodies.

Procedure:

Measure Absorbance:

Dilute the purified BDP TMR-labeled antibody in PBS.

Measure the absorbance of the conjugate at 280 nm (A280) and at the absorbance

maximum of BDP TMR, which is 545 nm (A545).

Calculate the Degree of Labeling (DOL):

The concentration of the antibody is calculated using the following formula: Antibody

Concentration (M) = [A280 - (A545 x CF)] / ε_antibody

Where:

CF is the correction factor for the absorbance of BDP TMR at 280 nm. This value is

typically provided by the dye manufacturer.

ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is

typically ~210,000 M⁻¹cm⁻¹).

The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration

(M) = A545 / ε_dye

Where:

ε_dye is the molar extinction coefficient of BDP TMR at 545 nm.

The DOL is the molar ratio of the dye to the antibody: DOL = Dye Concentration (M) /

Antibody Concentration (M)

Visualizing the Workflow and Reaction
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Experimental Workflow Diagram
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Caption: Experimental workflow for BDP TMR azide conjugation to antibodies.

Chemical Reaction Diagram
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Caption: Chemical reaction pathway for antibody labeling with BDP TMR azide.

Applications of BDP TMR-Labeled Antibodies
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Antibodies conjugated with BDP TMR azide are valuable reagents for a multitude of

applications, including:

Flow Cytometry: The high quantum yield of BDP TMR provides bright signals for the

detection and quantification of cell surface and intracellular antigens.

Fluorescence Microscopy: The photostability of the dye allows for prolonged imaging and

detailed visualization of target proteins in cells and tissues.

Immunohistochemistry (IHC): Labeled antibodies can be used to identify specific antigens in

tissue sections, aiding in disease diagnosis and research.

Western Blotting: Fluorescently labeled secondary antibodies enable sensitive and

quantitative detection of proteins on western blots.

High-Content Screening (HCS): The brightness of BDP TMR is advantageous for automated

imaging and analysis of cellular responses to various stimuli or drug candidates.

Troubleshooting
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Issue Possible Cause Suggested Solution

Low Degree of Labeling (DOL)
- Inefficient antibody

modification with DBCO.

- Ensure the antibody is at the

recommended concentration

and in an amine-free buffer.

Increase the molar excess of

DBCO-NHS ester.

- Incomplete click chemistry

reaction.

- Increase the molar excess of

BDP TMR azide. Extend the

incubation time for the click

reaction.

Antibody Aggregation - Over-labeling of the antibody.

- Reduce the molar excess of

the DBCO-NHS ester and/or

BDP TMR azide in the

conjugation reactions.

- Improper storage.

- Store the final conjugate at

4°C for short-term use or at

-20°C in aliquots for long-term

storage. Avoid repeated

freeze-thaw cycles.

High Background Signal
- Incomplete removal of

unreacted dye.

- Repeat the purification step.

Consider using a more

stringent purification method

like HPLC.

- Non-specific binding of the

antibody.

- Include appropriate blocking

steps in your experimental

protocol (e.g., using BSA or

serum).

By following these detailed protocols and considering the key parameters, researchers can

successfully conjugate BDP TMR azide to their antibodies of interest, leading to robust and

reliable reagents for a wide range of immunoassays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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